2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-chloro-2-methylphenyl)acetamide
Description
2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-chloro-2-methylphenyl)acetamide is a compound that belongs to the class of 1,3,4-oxadiazole derivatives.
Properties
IUPAC Name |
2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-chloro-2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2S/c1-12-9-14(19)7-8-15(12)20-16(23)11-25-18-22-21-17(24-18)10-13-5-3-2-4-6-13/h2-9H,10-11H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGXCSEWTFQKFGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)CSC2=NN=C(O2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-chloro-2-methylphenyl)acetamide typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . The key intermediates for the synthesis are 5-(4-methoxybenzyl)-1,3,4-oxadiazole-2-thiol and 5-(2-methylbenzyl)-1,3,4-oxadiazole-2-thiol . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-chloro-2-methylphenyl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include molecular oxygen for oxidative hydroxylation and sodium dichloroisocyanurate for oxidation . The major products formed from these reactions depend on the specific conditions and reagents used but often include derivatives of the original compound with modified functional groups .
Scientific Research Applications
In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown promise as an acetylcholinesterase inhibitor, making it a potential candidate for the treatment of Alzheimer’s disease . Additionally, it has been evaluated for its antifungal and anticancer activities .
Mechanism of Action
The mechanism of action of 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-chloro-2-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. For example, as an acetylcholinesterase inhibitor, it binds to the catalytic active site and peripheral anionic site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic function . This mechanism is crucial for its potential therapeutic effects in Alzheimer’s disease.
Comparison with Similar Compounds
Similar compounds to 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-chloro-2-methylphenyl)acetamide include other 1,3,4-oxadiazole derivatives such as 5-(4-chlorobenzyl)-1,3,4-oxadiazole-2-thiol and 5-(2-methylbenzyl)-1,3,4-oxadiazole-2-thiol . These compounds share similar structural features and biological activities but differ in their specific substituents and functional groups. The uniqueness of this compound lies in its specific combination of benzyl, oxadiazole, and sulfanyl groups, which contribute to its distinct chemical and biological properties .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
